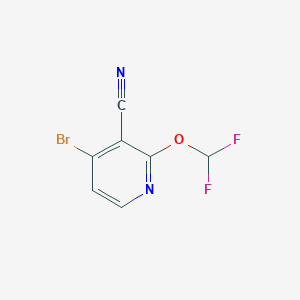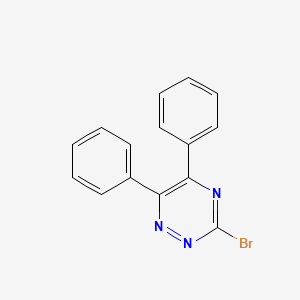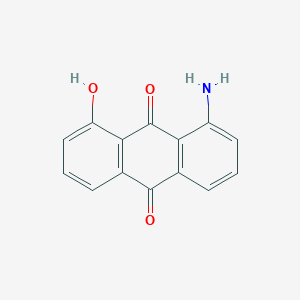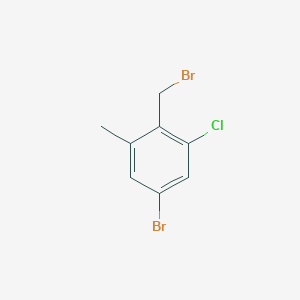![molecular formula C16H20O2S2 B13138910 Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate CAS No. 918826-01-4](/img/structure/B13138910.png)
Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate is an organic compound belonging to the class of bithiophenes, which are known for their conjugated systems and electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be achieved using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or alkanes.
Substitution: The major products are halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate in electronic applications involves its ability to conduct electricity through its conjugated system. The compound’s molecular structure allows for the delocalization of electrons, which facilitates charge transport. This property is crucial for its use in organic electronics, where efficient charge transport is necessary for device performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(3-hexylthiophene): A widely studied conjugated polymer with similar electronic properties.
Poly(thiophene): Another conjugated polymer used in organic electronics.
Poly(3,3’-dihexyl-2,2’-bithiophene): A compound with a similar structure but different alkyl side chains.
Uniqueness
Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate is unique due to its specific ester functional group, which can influence its solubility and reactivity. This makes it a versatile compound for various applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
918826-01-4 |
|---|---|
Molekularformel |
C16H20O2S2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
methyl 4-hexyl-5-thiophen-2-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H20O2S2/c1-3-4-5-6-8-12-11-14(16(17)18-2)20-15(12)13-9-7-10-19-13/h7,9-11H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
JWNNICMNNYAWTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1)C(=O)OC)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


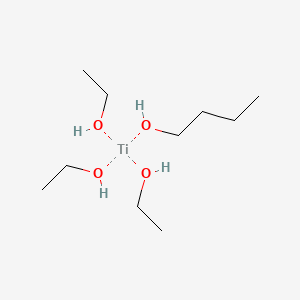
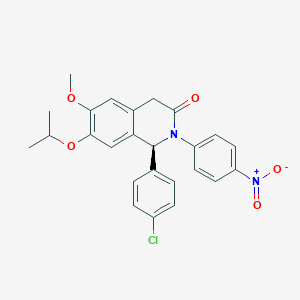

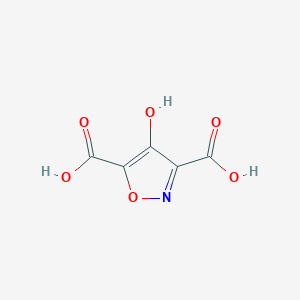
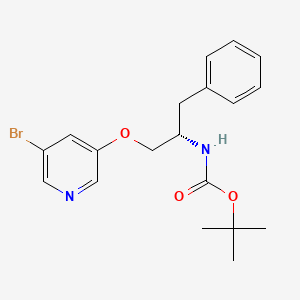
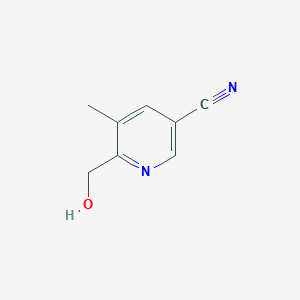
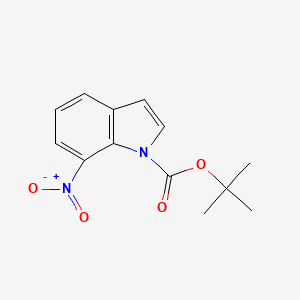
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
